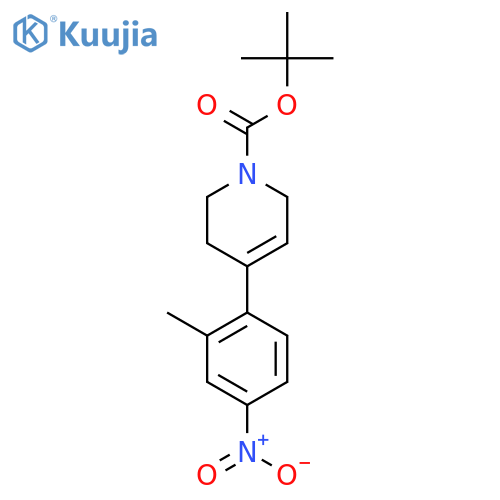

Cas no 1232785-32-8 (tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate)

1232785-32-8 structure

商品名:tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

CAS番号:1232785-32-8

MF:C17H22N2O4

メガワット:318.367584705353

CID:5251127

tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

- tert-butyl 4-(2-methyl-4-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

- tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

- 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(2-methyl-4-nitrophenyl)-, 1,1-dimethylethyl ester

-

- インチ: 1S/C17H22N2O4/c1-12-11-14(19(21)22)5-6-15(12)13-7-9-18(10-8-13)16(20)23-17(2,3)4/h5-7,11H,8-10H2,1-4H3

- InChIKey: HMTMJYFGOKAMPC-UHFFFAOYSA-N

- ほほえんだ: O(C(N1CC=C(C2C=CC(=CC=2C)[N+](=O)[O-])CC1)=O)C(C)(C)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 490

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 75.4

tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-378228-1.0g |

tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |

1232785-32-8 | 95% | 1g |

$0.0 | 2023-06-06 | |

| Enamine | EN300-378228-0.5g |

tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |

1232785-32-8 | 95% | 0.5g |

$407.0 | 2023-03-02 | |

| Enamine | EN300-378228-0.05g |

tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |

1232785-32-8 | 95% | 0.05g |

$101.0 | 2023-03-02 | |

| 1PlusChem | 1P01EBVS-1g |

tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |

1232785-32-8 | 95% | 1g |

$715.00 | 2023-12-25 | |

| 1PlusChem | 1P01EBVS-100mg |

tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |

1232785-32-8 | 95% | 100mg |

$243.00 | 2023-12-25 | |

| Enamine | EN300-378228-2.5g |

tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |

1232785-32-8 | 95% | 2.5g |

$1034.0 | 2023-03-02 | |

| Enamine | EN300-378228-0.25g |

tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |

1232785-32-8 | 95% | 0.25g |

$216.0 | 2023-03-02 | |

| 1PlusChem | 1P01EBVS-500mg |

tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |

1232785-32-8 | 95% | 500mg |

$565.00 | 2023-12-25 | |

| 1PlusChem | 1P01EBVS-2.5g |

tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |

1232785-32-8 | 95% | 2.5g |

$1340.00 | 2023-12-25 | |

| 1PlusChem | 1P01EBVS-250mg |

tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |

1232785-32-8 | 95% | 250mg |

$320.00 | 2023-12-25 |

tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

1232785-32-8 (tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate) 関連製品

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量